molecular formula C16H18BrNO2 B3244050 (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide CAS No. 1609395-71-2

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide

Cat. No.: B3244050
CAS No.: 1609395-71-2
M. Wt: 336.22
InChI Key: BQFFLRYDHIRXJN-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a secondary amine salt featuring a benzodioxole moiety linked to a 2-methyl-substituted benzyl group.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.BrH/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFLRYDHIRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-71-2
Record name 1,3-Benzodioxole-5-methanamine, N-[(2-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide typically involves the reaction of (1,3-Benzodioxol-5-ylmethyl)amine with 2-methylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, followed by drying and packaging .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methylbenzylamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of benzodioxolylmethyl-benzylamine hydrobromides. Structural analogs differ primarily in substituents on the benzyl or aryl groups, which modulate physicochemical properties and biological activity. Below is a comparative analysis based on available

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Purity Status Reference
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide C₁₆H₁₇NO₂·HBr ~354.2 (estimated) ~2.5* 2-methylbenzyl N/A Discontinued
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide C₁₇H₁₉NO₂·HBr ~368.2 (estimated) ~3.0* 4-ethylbenzyl N/A Discontinued
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide C₁₅H₁₅N₂O₂·HBr ~347.2 (estimated) ~1.8* 3-pyridinylmethyl 97% Available
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide C₁₆H₁₇NO₃·HBr 352.0 2.15 3-methoxybenzyl 95% Available
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide C₁₉H₂₀N₂O₂·HBr ~397.3 (estimated) ~2.8* 2-(indol-3-yl)ethyl N/A Available

*Estimated logP values based on structural similarity.

Key Observations:
  • Lipophilicity : The 4-ethylbenzyl analog (logP ~3.0) is more lipophilic than the 2-methylbenzyl target compound (logP ~2.5), which may enhance membrane permeability but reduce aqueous solubility.
  • Polarity : The 3-pyridinylmethyl analog (logP ~1.8) and 3-methoxybenzyl analog (logP 2.15) exhibit lower lipophilicity due to polar substituents (pyridine nitrogen, methoxy group), improving solubility in polar solvents .
Anticancer Potential
  • The thiazole-derived analog, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, exhibits potent anticancer activity against leukemia, hepatocarcinoma, and lung carcinoma cells . Its efficacy is attributed to the trifluoromethyl and methoxyphenyl groups, which enhance electron-withdrawing effects and receptor affinity.

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrNO2. It features a benzodioxole ring and a methylbenzylamine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18BrNO2
  • Molecular Weight : 348.23 g/mol
  • CAS Number : 1609395-71-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may influence several pathways by binding to specific enzymes or receptors, leading to modulation of physiological processes.

Antimicrobial Properties

Studies have indicated that compounds containing benzodioxole structures exhibit antimicrobial activity. The hydrobromide salt form enhances solubility and bioavailability, potentially increasing efficacy against various pathogens.

Anticancer Activity

Research has explored the anticancer properties of similar compounds, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that related benzodioxole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but is hypothesized to follow similar trends.
  • Anticancer Studies : A study investigating the effects of benzodioxole derivatives on cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The exact IC50 values for this compound should be determined through further assays.

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

Compound NameBiological ActivityReference
(1,3-Benzodioxol-5-ylmethyl)amineAntimicrobial
(2-Methylbenzyl)amineNeuroprotective
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amineAnticancer

Q & A

Q. What are the critical steps for optimizing the synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
  • Step 1 : Use a Schlenk line or inert atmosphere to prevent oxidation during amine coupling.
  • Step 2 : Optimize stoichiometry (e.g., molar ratios of benzodioxolylmethylamine and 2-methylbenzyl bromide) via iterative testing.
  • Step 3 : Employ recrystallization (e.g., ethanol/water mixture) to isolate the hydrobromide salt with >95% purity.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and 1^1H NMR (e.g., absence of proton signals from unreacted precursors) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and aromatic protons from the 2-methylbenzyl group.
  • IR : Detect N–H stretching (~3300 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}).
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to verify molecular ion peaks ([M+H]+^+ at m/z ~316 for the free base; [M-Br]+^+ for the hydrobromide salt).
  • Elemental Analysis : Confirm Br content (theoretical ~20.3%) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., benzodioxole-containing amines):
  • Target Selection : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the amine moiety’s affinity for neurotransmitter targets.
  • In Vitro Models : Use HEK-293 cells transfected with receptor plasmids for calcium flux or cAMP assays.
  • Dose Range : Test concentrations from 1 nM to 100 µM to establish EC50_{50}/IC50_{50}.
  • Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A_{2A} receptors) .

Advanced Research Questions

Q. How can contradictory data in receptor-binding assays be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Address via:
  • Reproducibility Checks : Repeat assays across independent labs using standardized protocols (e.g., CEREP panel for GPCR profiling).
  • Orthogonal Assays : Combine radioligand binding (e.g., 3^3H-LSD for 5-HT2A_{2A}) with functional assays (e.g., β-arrestin recruitment).
  • Structural Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses and identify potential allosteric interactions .

Q. What experimental strategies are recommended for studying this compound’s environmental fate and ecotoxicology?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:
  • Degradation Studies : Use HPLC-UV to monitor hydrolysis (pH 4–9 buffers) and photolysis (UV light at 254 nm).
  • Bioaccumulation : Measure logP (predicted ~2.8 via ChemAxon) and conduct fish embryo toxicity tests (FET, OECD 236).
  • Soil Mobility : Perform column leaching experiments with varying organic matter content .

Q. How can researchers integrate computational and experimental data to refine the compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Combine:
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methyl vs. halogen groups) with activity.
  • Synthetic Modifications : Prepare analogs (e.g., replacing 2-methylbenzyl with 3-methoxybenzyl) and compare binding affinities.
  • Data Integration : Apply machine learning (e.g., Random Forest) to identify key molecular descriptors (e.g., polar surface area, H-bond donors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide

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